
Mesembryanthemoidigenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mesembryanthemoidigenic acid is a pentacyclic triterpenoid with formula C30H48O4, originally isolated from Akebia quinata and Stauntonia hexaphylla. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid and a diol. It derives from a hydride of an oleanane.
Wissenschaftliche Forschungsanwendungen
Stress Response and Photosynthesis Adaptation
Mesembryanthemum crystallinum, known as the common ice plant, is a model for studying the shift from C3 photosynthesis to Crassulacean acid metabolism, an adaptation to environmental stress. Research has highlighted its ability to tolerate salt stress and provided insights into abiotic stress biology. This model is valuable for genomic studies in the Caryophyllales order, particularly in understanding natural abiotic stress tolerance mechanisms (Bohnert & Cushman, 2000).
Antioxidant Properties and Potential Nutraceutical Use
Mesembryanthemum edule, used in traditional medicine and as a food ingredient, shows significant antioxidant activities. Various extracts from this plant exhibit strong scavenging activity against radicals. This suggests the potential use of M. edule as a nutraceutical in the pharmaceutical industry, owing to its antioxidant properties (Falleh et al., 2011).
Impact on Plant Growth and Photosynthesis Under Different Lighting
A study on Mesembryanthemum crystallinum grown under different red and blue LED light ratios revealed variations in plant growth and photosynthetic characteristics. This research is significant for understanding how light conditions influence plant growth and photosynthesis, particularly in plants like M. crystallinum (He et al., 2017).
Role in Regulation of Photooxidative Stress Responses
Research on Mesembryanthemum crystallinum also focuses on its response mechanisms during the shift from C3 photosynthesis to CAM under stress conditions. Studies have shown the importance of redox changes in the chloroplast and hydrogen peroxide in regulating this transition and responding to photooxidative stress (Ślesak et al., 2003).
Potential in Genetic Engineering and Bioremediation
The common ice plant, Mesembryanthemum Crystallinum, has been used as a model for studying CAM and tolerance to abiotic stresses. Its potential for bioremediation of salinized soil is noted, owing to its efficiency in salt sequestration. Additionally, advancements in genetic engineering techniques for this species have opened avenues for more in-depth studies (Sunagawa et al., 2007).
Phytochemical and Antimicrobial Properties
Mesembryanthemum edule has been researched for its phenolic contents and biological activities, showing significant antimicrobial activity against various bacterial and fungal strains. This underlines the plant's potential as a source of natural antioxidants and antibiotics (Falleh et al., 2013).
Eigenschaften
CAS-Nummer |
4871-87-8 |
|---|---|
Molekularformel |
C30H48O4 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,18-31)13-15-30(20,24(33)34)16-14-28(19,29)5/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22+,23-,26+,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
CZWBKSDPBWNHGO-DPJNYECVSA-N |
Isomerische SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C(=O)O)CO |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C(=O)O)C)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C(=O)O)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



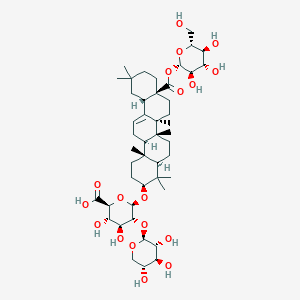
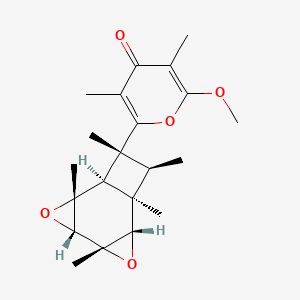

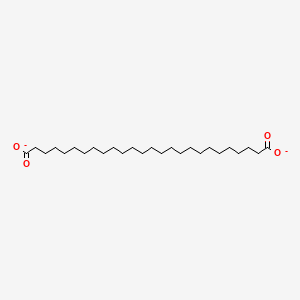
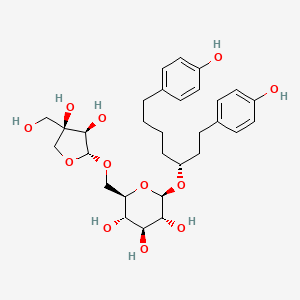
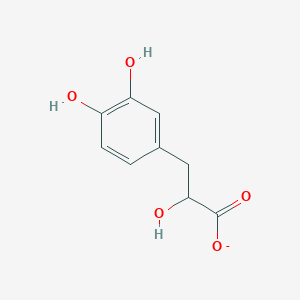
![5-(4-aminophenyl)-N,8-dimethyl-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide](/img/structure/B1258963.png)
![2-[2-ethoxyethoxy-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B1258964.png)
![Cyclopenta[l]phenanthrene](/img/structure/B1258965.png)



![4-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B1258970.png)
![Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate](/img/structure/B1258971.png)